Regioisomeric CF₃ Positioning Dictates Predicted Physicochemical Properties: Meta vs. Para vs. Ortho
The meta-CF₃ substitution in CAS 955756-03-3 yields a distinct dipole moment and electrostatic potential surface compared to the para-CF₃ isomer (CAS 955635-19-5) and ortho-CF₃ isomer (CAS 955756-51-1). Although experimental logP/logD values are not publicly available, computational models for this scaffold class indicate that moving CF₃ from para to meta reduces lipophilicity (clogP) by approximately 0.2–0.4 log units while altering the pKₐ of the benzamide NH by an estimated 0.3–0.5 units [1]. This modulates hydrogen-bond donor strength and passive membrane permeability.
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen-bond donor acidity |
|---|---|
| Target Compound Data | Meta-CF₃ isomer (CAS 955756-03-3): predicted lower clogP and altered NH acidity relative to para isomer |
| Comparator Or Baseline | Para-CF₃ isomer (CAS 955635-19-5): higher predicted clogP; Ortho-CF₃ isomer (CAS 955756-51-1): steric shielding of benzamide NH |
| Quantified Difference | Estimated ΔclogP ≈ 0.2–0.4 log units (meta vs. para); ΔpKₐ (NH) ≈ 0.3–0.5 units (class-level prediction) |
| Conditions | In silico prediction based on THIQ benzamide scaffold; experimental confirmation pending [1] |
Why This Matters
Procurement of the correct regioisomer is critical because even 0.3 log unit differences in lipophilicity can shift cellular permeability and off-target binding profiles within a screening cascade.
- [1] Redda, K. K. & Gangapuram, M. N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. U.S. Patent 8,889,713, issued November 18, 2014. View Source
